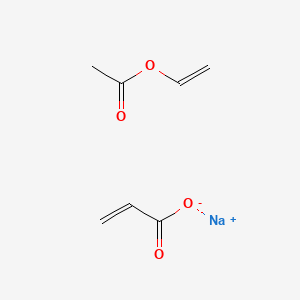
Vinyl acetate sodium acrylate
描述
Vinyl acetate sodium acrylate is a useful research compound. Its molecular formula is C7H9NaO4 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Copolymerization Mechanisms
The copolymerization of vinyl acetate and sodium acrylate involves free-radical polymerization, typically conducted in a continuous stirred-tank reactor (CSTR) system under controlled conditions:
-
Initiators : t-Butyl peroxypivalate in methanol is commonly used .
-
Solvents : Methanol or C₁–C₄ alcohols to minimize transesterification side reactions .
Reactivity Ratios
In gradient copolymerization, sodium acrylate (a "more activated monomer") exhibits higher reactivity than vinyl acetate (a "less activated monomer"). For VAc/acrylic acid (AA) systems, reactivity ratios are reported as:
This disparity leads to a gradient structure where AA-rich segments form early, followed by VAc-dominated regions (Figure 1).
| Monomer Pair | (AA) | (VAc) | Copolymer Structure |
|---|---|---|---|
| VAc/AA | 10 | 0.01 | Gradient |
Hydrolysis/Alcoholysis Reactions
Post-polymerization, vinyl acetate units undergo base-catalyzed alcoholysis to produce vinyl alcohol segments:
Conditions :
The degree of hydrolysis (80–99%) determines the final copolymer’s water solubility and film-forming properties .
Alkali Resistance
Sodium acrylate units enhance alkali resistance compared to traditional acrylate copolymers. For example:
-
VA/VV10 (85/15) : Retains 90% integrity in 2% NaOH after 14 days .
-
VA/2-EHA (85/15) : Degrades completely under the same conditions .
This resistance arises from the bulky, apolar structure of sodium acrylate, which shields ester groups from hydrolysis .
Emulsion Polymerization
In soap-free systems, ternary copolymers (VAc/butyl acrylate/NaAA) exhibit improved stability and adhesion:
Key Additives :
Thermal Behavior
Vinyl acetate polymerization is highly exothermic () . Uncontrolled reactions can lead to thermal runaway, necessitating:
常见问题
Q. Basic: What are the key physicochemical properties of vinyl acetate sodium acrylate copolymers, and how do they influence experimental design?
This compound copolymers exhibit tunable solubility, glass transition temperature (), and hydrophilicity, which are critical for applications like hydrogels or drug delivery systems. Key properties include:
- LogP (Partition Coefficient): ~0.73 for vinyl acetate (hydrophobic) vs. sodium acrylate (hydrophilic), impacting micelle formation .
- Thermal Stability: Decomposition temperatures vary with monomer ratios; TGA/DSC is essential to assess stability under experimental conditions .
- Ionic Conductivity: Sodium acrylate enhances ionic mobility, measurable via impedance spectroscopy .
Methodological Guidance:
- Use dynamic light scattering (DLS) to monitor copolymer aggregation in aqueous solutions.
- Adjust monomer feed ratios to balance hydrophilicity/hydrophobicity, validated via FTIR and H NMR .
Q. Basic: How can researchers synthesize this compound copolymers with controlled monomer ratios?
Free-radical polymerization is the standard method. Key steps include:
Monomer Purification: Remove inhibitors (e.g., hydroquinone) from vinyl acetate via alkaline washing .
Solvent Selection: Use water or ethanol/water mixtures to dissolve sodium acrylate and disperse vinyl acetate .
Initiator Optimization: Employ ammonium persulfate (APS) at 60–70°C for controlled initiation .
Data Contradiction Note:
- Some studies report phase separation at >40% sodium acrylate content, requiring crosslinkers (e.g., MBA) for stability .
Q. Advanced: What experimental strategies resolve contradictions in reported thermal degradation behavior of this compound copolymers?
Discrepancies in degradation temperatures (e.g., 200–300°C) arise from:
- Monomer Distribution: Block vs. random copolymers degrade differently; use MALDI-TOF to confirm microstructure .
- Residual Initiators: APS residues accelerate degradation; quantify via elemental analysis .
- Methodological Standardization: Adopt ISO 11358 for TGA heating rates (10°C/min) to ensure reproducibility .
Validation Approach:
- Compare degradation profiles of synthesized copolymers with commercial reference materials (e.g., Kollicoat® SR 30 D) .
Q. Advanced: How can factorial design optimize reaction conditions for this compound copolymerization?
A factorial design evaluates variables:
| Factor | Levels |
|---|---|
| Temperature | 60°C, 70°C |
| Initiator (APS) | 1 wt%, 2 wt% |
| Monomer Ratio | 1:1, 1:2 (VA:SA) |
Output Metrics:
- Conversion efficiency (gravimetric analysis).
- Molecular weight (GPC).
Case Study:
Higher initiator concentrations (2 wt%) at 70°C increase conversion but reduce due to chain transfer .
Q. Advanced: What analytical techniques are critical for characterizing phase behavior in this compound hydrogels?
| Technique | Application |
|---|---|
| SAXS/SANS | Nanoscale phase separation |
| Swelling Ratio | Crosslink density assessment |
| Rheometry | Viscoelastic properties (e.g., , ) |
Data Interpretation Tip:
- Correlate swelling ratios with sodium acrylate content; deviations suggest incomplete crosslinking .
Q. Basic: How do researchers assess biocompatibility of this compound copolymers for biomedical applications?
Follow ISO 10993-5 guidelines:
Cytotoxicity: MSC cultures exposed to copolymer extracts; viability measured via MTT assay .
Hemocompatibility: Hemolysis <5% indicates blood compatibility .
In Vivo Testing: Subcutaneous implantation in rodent models for inflammation response .
Pitfall Alert:
- Residual monomers (e.g., unreacted vinyl acetate) may skew results; purify via dialysis (MWCO 12–14 kDa) .
Q. Advanced: What computational methods predict copolymer compatibility with other polymers (e.g., PLA or PMMA)?
Use Hansen solubility parameters (HSPs):
Blending Strategy:
- Polymers with are miscible. For PLA (), blend with VA-rich copolymers .
Q. Basic: How should researchers document synthesis protocols for reproducibility in publications?
Adopt IMRaD structure with:
属性
CAS 编号 |
58931-94-5 |
|---|---|
分子式 |
C7H9NaO4 |
分子量 |
180.13 g/mol |
IUPAC 名称 |
sodium;ethenyl acetate;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na/c1-3-6-4(2)5;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI 键 |
NWHGMZPONNGHIZ-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC=C.C=CC(=O)[O-].[Na+] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













